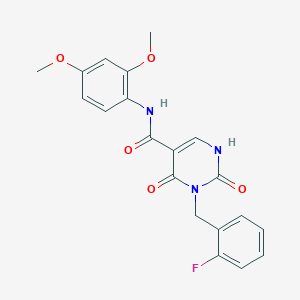![molecular formula C23H22ClN5O2 B2547684 3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848732-96-7](/img/no-structure.png)
3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of indole derivatives , which exhibit diverse biological activities. The indole nucleus is an important heterocyclic system found in various synthetic drug molecules and natural compounds. Physically, it is crystalline, colorless, and possesses a specific odor. The addition of the indole nucleus to medicinal compounds has led to the development of broad-spectrum biological agents .
Molecular Structure Analysis
The molecular structure of 3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione consists of an indole core fused with a purine-pyrimidine system. The chlorophenyl and methylphenyl groups contribute to its overall architecture. Detailed spectroscopic techniques (such as NMR, IR, and mass spectrometry) can provide insights into its connectivity and confirm its structure .
Chemical Reactions Analysis
The compound’s reactivity can be explored through electrophilic substitution reactions due to the presence of π-electrons in the indole ring. Investigating its behavior under various conditions can reveal potential functional group transformations, such as halogenation, alkylation, or acylation. Additionally, studies on its stability and reactivity with other functional groups are essential .
Mechanism of Action
Understanding the compound’s mechanism of action involves exploring its interactions with biological targets. Depending on its substituents, it may exhibit antiviral, anti-inflammatory, anticancer, or other pharmacological activities. Further studies are needed to elucidate its specific mode of action and receptor binding sites .
Properties
CAS No. |
848732-96-7 |
|---|---|
Molecular Formula |
C23H22ClN5O2 |
Molecular Weight |
435.91 |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-7-9-18(10-8-15)27-11-4-12-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-5-3-6-17(24)13-16/h3,5-10,13H,4,11-12,14H2,1-2H3 |
InChI Key |
CSQIHSNYWGTXKT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC(=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Azatricyclo[5.2.2.0,2,6]undec-8-ene hydrochloride](/img/structure/B2547605.png)
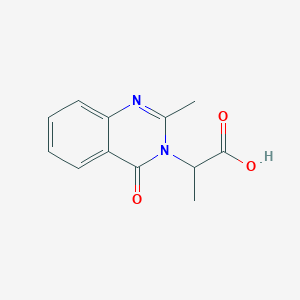
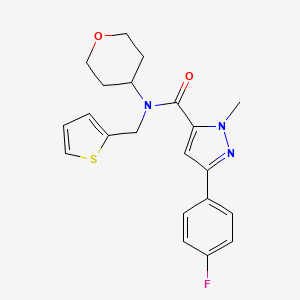
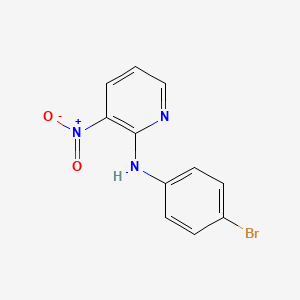
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547611.png)
![1-[(3-methoxybenzyl)oxy]-1H-imidazole](/img/structure/B2547614.png)
![8-chloro-2-(2-((4-fluorophenyl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2547615.png)
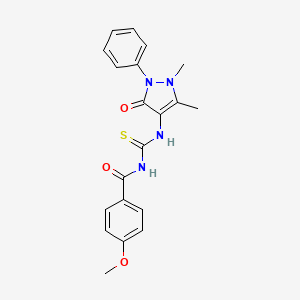
![1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B2547620.png)
![quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2547621.png)
![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2547622.png)
